Essential Role in Glutaminase Inhibitor 968: Comparative Inhibitory Activity
3-Bromo-4-(dimethylamino)benzoic acid is a critical substructure of the allosteric glutaminase inhibitor, Compound 968. Studies demonstrate that variation of the 3-bromo-4-(dimethylamino)phenyl ring leads to a complete loss of inhibitory activity against glutaminase [1]. This establishes the compound's unique pharmacophoric contribution, as its specific substitution pattern is required for binding to the allosteric site of glutaminase C (GAC) [2].
| Evidence Dimension | Glutaminase Inhibition (% Inhibition at 10 µM) |
|---|---|
| Target Compound Data | 21% inhibition at 10 µM (as part of Compound 968) [1] |
| Comparator Or Baseline | Compound 968 with variation of the 3-bromo-4-(dimethylamino)phenyl ring |
| Quantified Difference | Loss of inhibitory activity (inactive) |
| Conditions | In vitro enzymatic assay; Glutaminase C (GAC) activity |
Why This Matters
For researchers developing glutaminase inhibitors, this evidence confirms that the 3-bromo-4-(dimethylamino)phenyl moiety is a non-negotiable structural requirement for target engagement, making 3-Bromo-4-(dimethylamino)benzoic acid an essential building block for synthesizing active analogs.
- [1] CenMed. Glutaminase Inhibitor 968 (C005B-312256). View Source
- [2] Krackeler Scientific. Glutaminase Inhibitor 968. View Source
